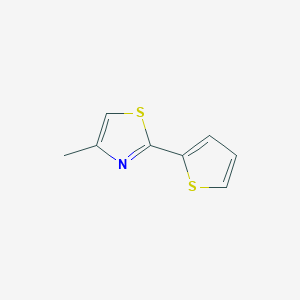

4-Methyl-2-thiophen-2-yl-1,3-thiazole

Description

Properties

IUPAC Name |

4-methyl-2-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-6-5-11-8(9-6)7-3-2-4-10-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNMEDQHLIJSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Thiophen 2 Yl 1,3 Thiazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the molecular connectivity and constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment of protons within a molecule. For 4-Methyl-2-thiophen-2-yl-1,3-thiazole and its analogues, the spectrum is typically characterized by distinct regions for aromatic and aliphatic protons.

The protons on the thiophene (B33073) and thiazole (B1198619) rings resonate in the aromatic region, generally between δ 7.0 and 8.8 ppm, with their exact chemical shifts influenced by the substitution pattern and the electronic nature of the adjacent ring system. slideshare.net The diamagnetic ring current in these aromatic systems leads to the downfield shift of the ring protons. slideshare.net For instance, in related thiophene-thiazole structures, the thiazole proton often appears as a singlet, while the three protons of the 2-substituted thiophene ring display a characteristic coupling pattern, typically as multiplets or distinct doublets and triplets. mdpi.comcu.edu.egnih.gov

The methyl group protons attached to the thiazole ring at position 4 are observed in the aliphatic region of the spectrum. In various synthesized analogues, this methyl group consistently appears as a sharp singlet at approximately δ 2.25–2.36 ppm. mdpi.comcu.edu.eg The integration of the signal intensities confirms the number of protons corresponding to each signal, for example, a 3H signal for the methyl group and 1H signals for individual aromatic protons.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in this compound Analogues

| Proton Type | Representative Chemical Shift (δ ppm) | Multiplicity |

| Thiazole-H | 7.05 - 7.15 | s |

| Thiophene-H | 7.02 - 7.84 | m |

| Thiazole-CH₃ | 2.25 - 2.36 | s |

Note: Data compiled from analogous structures reported in the literature. mdpi.comcu.edu.eg 's' denotes singlet, 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. The aromatic carbons of the thiophene and thiazole rings typically resonate in the range of δ 110–165 ppm. mdpi.comcu.edu.eg

The carbon atom at position 2 of the thiazole ring (C2), being situated between two heteroatoms (N and S) and bonded to the electron-withdrawing thiophene ring, is expected to be significantly deshielded and appear at the downfield end of this range, often above δ 160 ppm. asianpubs.org Conversely, the carbon atoms within the thiophene ring typically appear between δ 125 and 145 ppm. chemicalbook.com The C4 and C5 carbons of the thiazole ring also show distinct signals, with the C4 carbon resonance being influenced by the attached methyl group. asianpubs.org The aliphatic methyl carbon provides a characteristic signal at the upfield end of the spectrum, generally observed around δ 10–20 ppm. mdpi.comcu.edu.eg

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift Range (δ ppm) |

| Thiazole-C2 | 160 - 166 |

| Thiazole-C4 | 145 - 155 |

| Thiazole-C5 | 110 - 120 |

| Thiophene Carbons | 125 - 145 |

| Methyl Carbon (-CH₃) | 10 - 20 |

Note: Ranges are estimated based on data from analogous structures and general principles of ¹³C NMR spectroscopy. mdpi.comcu.edu.egasianpubs.org

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Elucidation

While one-dimensional NMR provides essential data, 2D NMR experiments are indispensable for the definitive assignment of complex structures. nih.govnih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would be used to confirm the connectivity of the protons on the thiophene ring by observing the cross-peaks between adjacent protons. It would also show if any long-range coupling exists between the thiazole C5-H and the methyl protons at C4. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.ch This technique allows for the unambiguous assignment of carbon signals for all protonated carbons. For example, the proton signal for the methyl group would show a cross-peak to the methyl carbon signal, and the thiazole C5-H signal would correlate with the thiazole C5 carbon signal. github.iouvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). epfl.ch This provides the key to connecting different fragments of the molecule. For the target compound, HMBC would be vital to confirm the linkage between the thiophene and thiazole rings. Correlations would be expected between the thiophene protons (H3', H4', H5') and the thiazole C2 carbon. Similarly, correlations between the methyl protons and the thiazole C4 and C5 carbons would firmly establish the substitution pattern on the thiazole ring. sdsu.eduyoutube.com

Infrared (IR) Spectroscopy for Molecular Vibration and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the presence of specific functional groups. The IR spectra of thiophene-thiazole derivatives exhibit several characteristic absorption bands. mdpi.comcu.edu.eg

The key vibrational modes include C=N and C=C stretching vibrations from the aromatic rings, which are typically observed in the 1610–1400 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. The presence of the methyl group is indicated by C-H stretching and bending vibrations. Vibrations involving the C-S bonds within both heterocyclic rings give rise to bands in the fingerprint region, typically below 800 cm⁻¹. researchgate.net For example, in the spectra of various thiazole-thiophene scaffolds, characteristic bands for the amino group (if present) appear around 3420-3230 cm⁻¹, while the C=N stretching vibration is consistently noted near 1600 cm⁻¹. mdpi.com

Table 3: Key IR Absorption Frequencies for Thiophene-Thiazole Scaffolds

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3150 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 |

| C=N Stretch (Thiazole Ring) | 1610 - 1580 |

| C=C Stretch (Aromatic Rings) | 1550 - 1400 |

| C-S Ring Vibrations | 800 - 600 |

Note: Data compiled from spectra of thiazole and thiophene derivatives. mdpi.comcu.edu.egcdnsciencepub.comresearchgate.netscienceopen.com

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇NS₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement confirming its molecular formula. The expected monoisotopic mass is approximately 197.0071 Da.

Electron ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern, which provides additional structural evidence. The molecular ion peak ([M]⁺) is expected to be prominent. mdpi.com Common fragmentation pathways for such bi-heterocyclic systems may include:

Cleavage of the C-C bond connecting the thiazole and thiophene rings.

Fragmentation of the individual heterocyclic rings, such as the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN).

In the mass spectra of related compounds, the molecular ion peak (M⁺) is often observed with significant intensity, confirming the stability of the aromatic system. mdpi.comcu.edu.egnih.gov

Single Crystal X-ray Diffraction for Three-Dimensional Solid-State Structure Elucidation

While NMR provides the structure in solution, single-crystal X-ray diffraction offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions.

Analysis of Crystal System and Space Group

The crystal system and space group are fundamental properties that describe the symmetry of the unit cell in a crystalline solid. Studies on various analogues of the thiophene-thiazole scaffold have shown that they predominantly crystallize in monoclinic systems. The specific space group provides information about the symmetry elements present within the crystal lattice. For instance, the common P21/c or P21/n space groups indicate a centrosymmetric arrangement of molecules in the unit cell.

Table 1: Crystal System and Space Group Data for Thiophene-Thiazole Analogues

| Compound/Analogue | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-Methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one | Monoclinic | P21/c | nih.gov |

| Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate | Monoclinic | P21/c | researchgate.net |

| 6-(4-Chlorophenyl)-3-(thiophen-2-yl)- nih.govfrontiersin.orgresearchgate.nettriazolo[3,4-b] nih.govfrontiersin.orgnih.gov-thiadiazole | Monoclinic | P21/c | researchgate.net |

| 8-(1H-Indol-2-yl)-5-(p-tolyl)- nih.govfrontiersin.orgresearchgate.nettriazolo[3,4-b] nih.govfrontiersin.orgnih.govthiadiazole | Monoclinic | P21/n | mdpi.com |

Investigation of Molecular Conformation and Dihedral Angles

For example, in the crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, an analogue containing a thiophene ring linked to another five-membered heterocycle, the asymmetric unit contains two independent molecules (A and B). Both molecules are nearly planar, with small dihedral angles between the oxazole (B20620) and thiophene rings, indicating significant coplanarity. nih.gov

Table 2: Dihedral Angles in a Thiophene-Heterocycle Analogue

| Compound | Molecule in Asymmetric Unit | Dihedral Angle Between Rings (°) | Reference |

|---|---|---|---|

| 2-Methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one | Molecule A | 2.65 (16) | nih.gov |

| Molecule B | 4.55 (15) |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonds)

The stability of the crystal lattice is maintained by a network of non-covalent intermolecular interactions. In thiophene-thiazole analogues, these interactions include hydrogen bonds, π-π stacking, and other weaker contacts like C–H···π and C–H···S interactions. researchgate.netnih.gov

Hydrogen Bonding: Conventional hydrogen bonds are less common in the absence of classic donor groups (like -OH or -NH). However, weak C–H···O and C–H···N hydrogen bonds play a significant role in directing the crystal packing. nih.govresearchgate.net

π-π Stacking: The planar aromatic surfaces of the thiophene and thiazole rings facilitate π-π stacking interactions, where rings of adjacent molecules arrange in a parallel or offset fashion. These interactions are crucial for charge transport in organic semiconductor materials. nih.gov

Table 3: Observed Intermolecular Interactions in Thiophene-Thiazole Analogues

| Compound/Analogue | Types of Interactions Observed | Reference |

|---|---|---|

| 2-Methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one | C–H···O hydrogen bonds, C–H···π interactions, π–π stacking | nih.gov |

| Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate | C–H···S, C–H···N, C–H···O, C–H···π interactions | researchgate.net |

| Thiazole/thiophene-based oligomers | π–π stacking, Hydrogen bonding | nih.gov |

Elemental Analysis for Empirical Formula Validation and Purity Assessment

Elemental analysis is a cornerstone technique in chemical synthesis for verifying the elemental composition of a compound. It provides the percentage by mass of each element (typically carbon, hydrogen, nitrogen, and sulfur) in the sample. By comparing the experimentally determined percentages with the theoretically calculated values based on the proposed molecular formula, researchers can validate the empirical formula of the synthesized compound. nih.gov

This method also serves as a crucial assessment of purity. The close agreement between the found and calculated values, typically within a ±0.4% margin, is a strong indicator that the sample is pure and corresponds to the intended molecular structure. mdpi.com

Table 4: Elemental Analysis Data for Representative Thiophene-Containing Heterocycles

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 4-((Thiophen-2-yl-methylene)amino)benzenesulfonamide Copper Complex | C22H18CuN4O4S4 | C | 44.32 | 44.20 | researchgate.net |

| H | 3.04 | 3.10 | |||

| N | 9.40 | 9.31 | |||

| 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- frontiersin.orgresearchgate.netnih.govthiadiazolo[3,4-d]pyridazine | C48H44N6S3 | C | 71.97 | 71.48 | mdpi.com |

| H | 5.54 | 5.45 | |||

| N | 10.49 | 10.30 |

Computational Chemistry and Theoretical Studies on 4 Methyl 2 Thiophen 2 Yl 1,3 Thiazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, which in turn governs a molecule's physical and chemical properties.

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of heterocyclic compounds, including thiazole-thiophene systems. researchgate.netdntb.gov.ua DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. irjweb.com This process minimizes the energy of the molecule to find its most favorable conformation. wu.ac.th

From these calculations, key electronic properties can be derived. These include the distribution of electron density, dipole moment, and the energies of molecular orbitals. researchgate.net The bond lengths and angles within the thiazole (B1198619) and thiophene (B33073) rings can be precisely calculated and compared with experimental data where available, providing validation for the theoretical model. irjweb.com For instance, in a related thiazole derivative, DFT calculations revealed that the benzimidazole (B57391) and thiazole rings lie in the same plane, an insight crucial for understanding its electronic conjugation. irjweb.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netnih.gov

A small energy gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap implies high stability. researchgate.net The energies of these orbitals are also used to calculate global reactivity descriptors like chemical potential, hardness, and softness. researchgate.net

The substitution pattern on the thiazole ring significantly influences the HOMO and LUMO energy levels. Studies on methyl-substituted thiazoles have shown that the addition of methyl groups generally raises the HOMO energy and lowers the LUMO energy, thereby decreasing the energy gap and increasing reactivity. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Orbital Energies for Methyl-Substituted Thiazole Systems. This table, adapted from studies on simple thiazole derivatives, demonstrates how substitutions can alter electronic properties. The values are not specific to 4-Methyl-2-thiophen-2-yl-1,3-thiazole but serve as a representative example.

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole | -9.468 | 3.348 | 12.816 |

| 2-Methyl thiazole | -9.135 | 3.512 | 12.647 |

| 4-Methyl thiazole | -9.117 | 3.508 | 12.625 |

| 2,4-Dimethyl thiazole | -8.821 | 3.668 | 12.489 |

| Data sourced from Belaidi et al. researchgate.netresearchgate.net |

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactive behavior. irjweb.com It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netmdpi.com Green represents areas of neutral potential. irjweb.com

For thiazole-thiophene systems, MEP maps can identify the most reactive sites. The nitrogen and sulfur atoms in the heterocyclic rings are often associated with negative potential due to their lone pairs of electrons, making them potential sites for interaction with electrophiles or for hydrogen bonding. irjweb.comresearchgate.net This analysis helps in understanding intermolecular interactions and the initial steps of chemical reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations are particularly useful for studying the conformational flexibility of molecules like this compound and for assessing the stability of its complex with a biological target, such as a protein. nih.gov

In a typical MD simulation, the forces on each atom are calculated, and Newton's laws of motion are applied to predict their movements over short time intervals. By running the simulation for an extended period (nanoseconds to microseconds), researchers can observe how the molecule moves, flexes, and interacts with its environment (e.g., water molecules or a protein binding pocket). Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the system and the flexibility of different parts of the molecule. nih.gov For example, a stable RMSD value over time for a ligand-protein complex suggests a stable binding mode. nih.gov

Structure-Activity Relationship (SAR) Studies through Cheminformatics and Data Mining

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. nih.govijper.org For thiazole-thiophene systems, SAR analysis helps identify which parts of the molecule are essential for its function and how modifications affect its potency and selectivity. nih.govnih.govmdpi.com

Cheminformatics and data mining play a crucial role by analyzing datasets of related compounds to build predictive models. These studies have revealed key insights for thiazole derivatives:

Substitution on the Thiazole Ring : The presence of a methyl group at the C4 position of the thiazole ring has been shown to significantly enhance the inhibitory effect of certain derivatives against cancer cell lines. nih.gov

Substituents on Attached Phenyl Rings : The nature and position of substituents on a phenyl ring attached to the thiazole core are critical. Electron-donating groups (like methoxy) or electron-withdrawing groups (like halogens) can dramatically alter binding affinity and selectivity for biological targets. nih.govmdpi.com For instance, a 4-methoxy group on a phenyl ring was found to greatly increase binding affinity for human adenosine (B11128) A3 receptors. nih.gov Similarly, the presence of electron-withdrawing groups like chlorine on a phenyl ring has been linked to higher anticonvulsant activity in some pyridazinone-thiazole hybrids. mdpi.com

Importance of the Thiazole Moiety : In some studies, the complete removal of the thiazole ring leads to a loss of biological activity, highlighting its importance as a core scaffold for interaction with the target. nih.gov

Molecular Docking Investigations of Biomolecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to the active site of another (the receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a drug's action. nih.govresearchgate.net

For compounds like this compound, docking studies can predict how they might interact with various enzymes or receptors implicated in disease. The process involves placing the ligand into the binding site of the protein in multiple conformations and scoring each pose based on factors like electrostatic and van der Waals interactions. The result is typically a binding energy or docking score (in kcal/mol), where a more negative value suggests a stronger, more favorable interaction. researchgate.net

Docking studies on various thiazole-thiophene derivatives have identified key interactions with several important protein targets:

Lanosterol 14α-demethylase : Thiazole derivatives have shown strong binding affinities through hydrogen bonding and π–π stacking interactions, suggesting potential as antifungal agents. nih.gov

Cyclin-dependent kinase 5 (cdk5) : A 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) was found to inhibit cdk5, with X-ray crystallography confirming an unusual binding mode to the hinge region mediated by a water molecule. researchgate.net

Dihydrofolate reductase (DHFR) : A thiophene-thiadiazole derivative showed promising anticancer activity, and docking supported the biological results with a favorable binding energy. nih.gov

Table 2: Representative Molecular Docking Results for Thiazole-Thiophene Derivatives against Various Protein Targets. This table summarizes findings for compounds structurally related to this compound to illustrate the application of molecular docking.

| Compound Type | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(4-nitrophenyl)thiazole | Lanosterol 14α-demethylase | -8.715 | Hydrogen bonding, π–π stacking |

| Thiophene derivative | BPTI (2ra3) | -7.509 | Not specified |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | Dihydrofolate reductase (DHFR) (3NU0) | -1.6 (E Kcal/mol) | Not specified |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Cyclin-dependent kinase 5 (cdk5) | Not specified | H-bonds with Asp86 |

| Data sourced from Al-Omair et al., nih.gov Metwally et al., researchgate.net Gomha et al., nih.gov and Malmstrom et al. researchgate.net |

In Silico Elucidation of Ligand-Protein Binding Mechanisms

Computational docking and molecular dynamics simulations have been instrumental in understanding how derivatives of the this compound scaffold interact with a range of therapeutically relevant proteins. These studies reveal the specific binding modes, key amino acid interactions, and conformational changes that underpin the inhibitory or antagonistic activity of these compounds.

Dihydrofolate Reductase (DHFR): Thiazole and thiophene-containing compounds have been investigated as DHFR inhibitors. Molecular docking studies on 2-(4-methyl-thiazolyl)thio-6-substituted-quinazolin-4-one analogs revealed that key amino acids such as Glu30, Phe31, and Phe34 are crucial for binding interactions within the DHFR active site. uobaghdad.edu.iq For 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, docking studies have also been performed to understand their interaction with the DHFR enzyme pocket. researchgate.net

Rab7b: The mammalian Rab7b protein, a member of the Rab GTPase family, is implicated in cancer. A computer-aided docking protocol was used to study the molecular interactions between newly synthesized thiazole compounds, derived from a 1-(4-Methyl-2-(2-(1-(thiophen-2-yl) ethylidene) hydrazinyl) thiazol-5-yl) ethanone (B97240) building block, and the active binding site of the target protein Rab7b. The analysis predicted that these thiazole-thiophene hybrids fit well into the binding site of Rab7b, suggesting their potential as inhibitors. nih.gov

Epidermal Growth Factor Receptor (EGFR): Thiazole derivatives are recognized as potential EGFR inhibitors. Docking studies of thiazolyl pyridines linked with a thiophene moiety against the EGFR tyrosine kinase domain have been performed to investigate their mechanism of action. These studies help in understanding how the compounds bind to the active site and exert their anticancer effects. nih.gov The thiazole ring is a key component of the approved anticancer drug dasatinib, highlighting its importance in targeting cancer-specific proteins. nih.gov

Cyclooxygenase-2 (COX-2): Thiazole derivatives have been designed and evaluated as selective COX-2 inhibitors. nih.govnih.gov Molecular docking studies have shown that these compounds can bind effectively within the COX-2 active site. For instance, certain thiazole derivatives exhibit binding modes similar to the selective inhibitor celecoxib. nih.gov The presence of a methyl group on the thiazole ring has been noted to positively influence the geometrical conformation for better binding. acs.org Key interactions often involve hydrogen bonds with residues like Ser530 and Tyr385. researchgate.net

Histone Deacetylase (HDAC): Thiazole-based hydroxamic acids have emerged as promising HDAC inhibitors. Docking experiments on HDAC2 and HDAC6 isozymes revealed that these compounds have favorable interactions within the tunnel of the HDAC active site, which contributes to their inhibitory activity. nih.gov Similarly, benzo[b]thiophene-based hydroxamic acids have been identified as a novel class of HDAC inhibitors. nih.gov

Carbonic Anhydrase (CA): Derivatives containing the thiazole scaffold have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms. Molecular docking studies on thiazole-methylsulfonyl derivatives and benzenesulfonamide (B165840) derivatives containing thiazolidinone have been performed to understand their binding modes with hCA I and hCA II. researchgate.netnih.gov These studies reveal that the sulfonamide group typically coordinates with the zinc ion in the active site, while other parts of the molecule form interactions with surrounding amino acid residues like Thr199. researchgate.net

Phosphodiesterase-7 (PDE7): While direct studies on this compound are scarce, computational screening has identified thieno-pyrazole and other heterocyclic derivatives as potential PDE7 inhibitors. mdpi.comresearchgate.net Molecular docking and dynamic simulations are used to support the development of lead compounds with improved PDE7 inhibitory activities. frontiersin.org

Adenosine A3 Receptor: Thiazole derivatives have been extensively studied as antagonists for the Adenosine A3 receptor (A3R). Molecular dynamics simulations and docking have been used to elucidate the potential binding sites and understand the structure-activity relationships. nih.gov These computational models are crucial, especially given the lack of a high-resolution crystal structure for A3R. nih.gov Receptor docking has helped predict the orthosteric site binding of thiazole-containing antagonists, identifying key residues essential for binding. nih.gov

Computational Prediction of Binding Affinities and Interaction Modes

Molecular docking simulations provide quantitative predictions of binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and offer a visual representation of the interaction modes within the protein's active site.

The following table summarizes the predicted binding affinities and key interactions for derivatives structurally related to this compound with various protein targets.

| Target Protein | Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| DHFR | 5-(Thiophen-2-yl)-1,3,4-thiadiazole | -1.6 E (total binding energy) | Not specified |

| EGFR | Thiazolyl pyridines with thiophene | -5.911 to -6.161 | Not specified |

| COX-2 | Thiazole-indole hybrid | -11.45 | Not specified |

| HDAC | 1,3-Thiazole-based hydroxamic acids | Good correlation with experimental IC50 | Interacts at the tunnel of the active site |

| Carbonic Anhydrase II | Benzenesulfonamide-thiazolidinone | Docking score: -5.06 (for mafenide) | Thr199, Leu198, Asn67, Ile91, Gln92, Phe131 |

| Adenosine A3 Receptor | Thiazole derivatives | Not specified | Predicted to bind at the orthosteric site |

| Rab7b | Thiazole-thiophene hybrids | Predicted to fit into the binding site | Not specified |

Note: The data presented are for structurally related derivatives and not for the exact compound this compound, as specific data for the parent compound was not available in the searched literature. The binding energy values are method-dependent and serve as a predictive measure.

In Silico Prediction of Absorption, Distribution, Metabolism (ADME) Properties for Research Compound Profiling

In silico ADME prediction is a critical component of early-stage drug discovery, allowing for the computational profiling of a compound's pharmacokinetic properties. These predictions help to identify candidates with favorable drug-like characteristics and flag potential liabilities before costly synthesis and experimental testing.

For derivatives containing the thiazole and thiophene moieties, various computational tools and servers are employed to predict key ADME parameters. For instance, the admetSAR tool has been used to predict the ADME and toxicity properties of thiazole-thiophene hybrids. nih.gov Similarly, the SwissADME web tool is frequently utilized to evaluate pharmacokinetic properties, with many thiophene and thiazole derivatives showing promising results as potential orally active compounds. nih.govresearchgate.netcu.edu.eg

Key ADME properties evaluated in silico for these compounds include:

Absorption: Parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration are predicted. Many synthesized thiazole and thiophene derivatives have shown predictions for good intestinal absorption. nih.govcu.edu.eg

Distribution: Predictions often include plasma protein binding and volume of distribution.

Metabolism: The potential for compounds to be substrates or inhibitors of cytochrome P450 (CYP) enzymes is a key prediction. Favorable profiles indicate a lower likelihood of drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, models can estimate clearance routes.

Toxicity: Computational tools like ProTox-II and TOPKAT are used to forecast various toxicity endpoints, including mutagenicity, carcinogenicity, and acute toxicity (LD50). cu.edu.egnih.gov

The following table provides a summary of predicted ADME properties for various research compounds containing the thiazole-thiophene scaffold, based on available literature.

| Compound Class | Predicted GI Absorption | Predicted BBB Penetration | Lipinski's Rule of Five | Predicted Toxicity |

| Thiazole-thiophene hybrids | Good | Not specified | Favorable | Not specified |

| Thiazole carboxamides | Not specified | Not specified | Favorable | Not specified |

| Thiophene based chalcones | Not specified | Predicted (low) | 0 violations | Low (LD50 > 300 mg/kg) |

| Thiazole-pyridine hybrids | Good | Not specified | Favorable | Low toxicity predicted |

These in silico ADME studies are crucial for prioritizing which derivatives of this compound should be synthesized and advanced to further stages of preclinical testing.

Investigation of Biological Activities and Molecular Interactions of 4 Methyl 2 Thiophen 2 Yl 1,3 Thiazole Analogues

In Vitro Antimicrobial Research and Mechanistic Studies

Analogues of 4-methyl-2-thiophen-2-yl-1,3-thiazole have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi. These properties are largely attributed to the synergistic effects of the thiophene (B33073) and thiazole (B1198619) moieties, which are known pharmacophores in medicinal chemistry.

Thiazole derivatives have been the subject of numerous studies to evaluate their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. Research has shown that certain thiazole aminoguanidine (B1677879) analogues exhibit potent activity against Escherichia coli, with some compounds demonstrating rapid sterilization and a low propensity for inducing bacterial resistance. rsc.org The antibacterial effects of novel 4-methylthiazole (B1212942) derivatives have also been investigated, revealing modest to good activity against a panel of bacterial strains. bohrium.com

Specifically, thiophene-based thiazole derivatives have been reported to show moderate antibacterial activity against various pathogens. biointerfaceresearch.com For instance, certain novel thiazole derivatives have been found to be effective against E. coli. cu.edu.eg Furthermore, studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated their antibacterial efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli ST 131. nih.gov In a broader context, various 1,3-thiazole derivatives have shown significant biological activity against a range of gram-positive and negative bacteria, including Bacillus subtilis and E. coli. biointerfaceresearch.comnih.gov

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Thiazole aminoguanidines | Escherichia coli | Strong activity, rapid sterilization | rsc.org |

| 4-Methylthiazole-(benz)azole derivatives | Gram-positive and Gram-negative bacteria | Modest to good activity | mersin.edu.tr |

| Thiophene-based thiazole derivatives | Various pathogens | Moderate activity | biointerfaceresearch.com |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues | ESBL-producing Escherichia coli ST131 | Promising antibacterial effects | nih.gov |

| 1,3-Thiazole derivatives | Bacillus subtilis | Active | nih.gov |

The antifungal potential of thiazole derivatives is well-documented, with numerous studies highlighting their efficacy against a variety of fungal pathogens. Notably, newly synthesized thiazole derivatives have shown high activity against Candida species. nih.gov Some of these compounds have demonstrated very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov

In the context of phytopathogenic fungi, certain imidazole-thiazole derivatives have been evaluated in vitro against Fusarium oxysporum, with some compounds showing lower MIC values than the positive controls. nih.gov The antifungal activity of compounds containing a thiophene group has also been noted against Fusarium oxysporum. nih.gov The structural characteristics of these molecules, such as the presence of 4,5-diphenyl imidazole (B134444) and thiazole groups, are believed to be responsible for their biological activity. nih.gov

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | nih.gov |

| Imidazole-thiazole derivatives | Fusarium oxysporum | 20 µg/mL for some derivatives | nih.gov |

| Thiophene-containing compounds | Fusarium oxysporum f. sp. albedinis | Significant inhibition | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species | 8–96 μg/ml | nih.gov |

The antimicrobial activity of thiazole-containing compounds is often attributed to their ability to interfere with essential cellular processes in pathogens. One of the proposed mechanisms of action for the antibacterial effects of certain 4-methylthiazole derivatives is the inhibition of DNA gyrase. mersin.edu.tr DNA gyrase is a crucial enzyme in bacteria responsible for managing DNA topology, making it an attractive target for antimicrobial agents. Molecular docking studies have been employed to understand the structure-activity relationship and the interaction of these compounds with the DNA gyrase enzyme. mersin.edu.tr The antifungal action of some thiazole derivatives is suggested to be related to their influence on the structure of the fungal cell wall and/or the cell membrane. nih.gov

Anticancer Research through In Vitro Cytotoxicity and Mechanistic Investigations

In addition to their antimicrobial properties, analogues of this compound have emerged as promising candidates in anticancer research. Their cytotoxic effects against various cancer cell lines are being actively explored, along with the underlying molecular mechanisms.

A significant body of research has demonstrated the cytotoxic potential of thiazole and thiophene derivatives against a range of human cancer cell lines. For instance, a thiophene derivative, 4-Methyl-5-(phenyldiazenyl)-2-[((1-(thiophen-2-yl) ethylidene)hydrazineylidene]-thiazol-3(2H)amine, has been shown to inhibit the growth of MCF-7 breast cancer cells. researchgate.net Similarly, novel 1,3-thiazole analogues have exhibited potent and selective cytotoxic activity toward breast cancer cell lines, including MCF-7. mdpi.com

Derivatives of 5-(Thiophen-2-yl)-1,3,4-thiadiazole have also been synthesized and evaluated for their in vitro cytotoxicity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A549) cell lines, with some compounds showing promising activities. nih.gov Furthermore, a series of thiazolyl pyridines linked with a thiophene moiety have displayed excellent anticancer activities against the A549 cell line. nih.gov The cytotoxic effects of newly synthesized thiazole derivatives have also been confirmed against both MCF-7 and HepG-2 cell lines. mdpi.comresearchgate.net

| Compound Class/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4-Methyl-5-(phenyldiazenyl)-2-[((1-(thiophen-2-yl) ethylidene)hydrazineylidene]-thiazol-3(2H)amine | MCF-7 | Inhibits growth | researchgate.net |

| Novel 1,3-thiazole analogue (Compound 4) | MCF-7 | 5.73 µM | mdpi.com |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | HepG-2 | 4.37 µM | nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | A549 | 8.03 µM | nih.gov |

| Thiazolyl pyridine (B92270) with thiophene moiety (Compound 8e) | A549 | 0.302 µM | nih.gov |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | MCF-7 | 2.57 µM | mdpi.com |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (Compound 4c) | HepG-2 | 7.26 µM | mdpi.com |

The anticancer effects of this compound analogues are mediated through various cellular and molecular mechanisms. One key target that has been identified is the vascular endothelial growth factor receptor-2 (VEGFR-2). Certain novel 1,3-thiazole derivatives have demonstrated significant inhibitory activity against VEGFR-2, a critical receptor in angiogenesis, which is essential for tumor growth and metastasis. mdpi.commdpi.com

Furthermore, these compounds have been shown to induce cell cycle arrest. For example, specific thiazole derivatives can cause cell cycle arrest at the G1/S phase and increase the accumulation of cancer cells in the pre-G1 phase in MCF-7 cells. mdpi.com Another study on a novel 1,3-thiazole analogue revealed its ability to induce cell cycle arrest in MCF-7 cells at the G1 stage. mdpi.com

Induction of apoptosis, or programmed cell death, is another crucial mechanism by which these compounds exert their anticancer effects. Treatment of MCF-7 cells with certain thiazole derivatives has been shown to significantly increase the percentage of cells undergoing both early and late-stage apoptosis. mdpi.com Some 1,3-thiazole analogues have been found to trigger programmed cell death through both apoptosis and necrosis in MCF-7 cells. mdpi.com These findings highlight the multifaceted approach by which these compounds can combat cancer cell proliferation.

Identification and Characterization of Key Biological Targets

Analogues of this compound, which incorporate the core thiazole and thiophene heterocyclic systems, have been identified as potent ligands for a diverse array of biological targets implicated in various pathological conditions. The versatility of the thiazole-thiophene scaffold allows for interactions with enzymes and receptors that are crucial in cancer, infectious diseases, and neurological disorders.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of DNA, RNA, and proteins, making it a key target for antimicrobial and anticancer agents. orientjchem.orgmdpi.comnuph.edu.ua Thiazole derivatives, particularly those hybridized with pyrazole (B372694) and thiophene moieties, have demonstrated notable efficacy as DHFR inhibitors. orientjchem.org For instance, certain 2-(4-methyl-thiazolyl-thio)-quinazolin-4-one analogues have been identified as potent DHFR inhibitors with IC50 values in the low micromolar range. biointerfaceresearch.com Molecular hybridization of scaffolds, such as conjugating pyrazole with thiazole or thiophene subunits, has been shown to have a noticeable effect on the suppression of the DHFR enzyme. orientjchem.org

Rab7b Protein: The Rab7b protein, a member of the Rab GTPase family, is involved in controlling trafficking from endosomes. researchgate.netnih.gov Alterations in its expression have been linked to the differentiation of malignant cells, implicating it as a target in cancer therapy. researchgate.netnih.gov Studies involving computer-aided docking have been performed to analyze the molecular interactions between novel thiazole-thiophene hybrids and the active binding site of the Rab7b protein. researchgate.net Molecular docking analysis predicted that synthesized thiazole compounds could fit into the binding site of the target Rab7b, suggesting their potential as inhibitors for anticancer drug development. researchgate.netnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane glycoprotein (B1211001) that plays a pivotal role in cellular signaling pathways regulating processes like cell proliferation and apoptosis. nih.govnih.gov Its mutation and overactivity are common in many cancers. nih.gov Thiazole derivatives have been investigated as EGFR inhibitors. Certain compounds containing this scaffold displayed potent EGFR inhibition with IC50 values in the nanomolar range, with some derivatives showing greater potency than the reference compound staurosporine.

Histone Deacetylase (HDAC): HDACs are enzymes that play a crucial role in epigenetic regulation by catalyzing the deacetylation of histone proteins, which leads to chromatin condensation and gene transcription repression. The dysfunction of HDACs is closely associated with tumorigenesis, making them an attractive target for cancer therapy. A series of thiazole-containing hydroxamate derivatives have been designed and synthesized as novel HDAC inhibitors. Compounds such as 15a and 15d from one study showed excellent inhibitory activities against HDAC1.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of zinc-metalloenzymes essential for processes like pH regulation and CO2 transport. Specific isoforms are targets for various pathologies. A library of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides was synthesized to evaluate their inhibitory potency and selectivity toward human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. Research has also explored morpholine-derived thiazoles as inhibitors of bovine Carbonic Anhydrase-II (CA-II), with some derivatives exhibiting greater affinity than the standard drug acetazolamide. Thiophene-2-sulfonamide has also been studied for its CA inhibition.

Phosphodiesterase-7 (PDE7): PDE7 is a key enzyme in the cAMP signaling pathway, which is implicated in various brain functions. Inhibition of PDE7 is being explored as a therapeutic strategy for neurodegenerative disorders. The 1,3,4-thiadiazole (B1197879) nucleus, structurally related to thiazoles, has been associated with PDE7 inhibition among other mechanisms of action. A heterocyclic small molecule inhibitor of PDE7, known as S14 , has been shown to provide significant neuronal protection in cellular models.

Adenosine (B11128) A3 Receptor: The adenosine A3 receptor (A3R) is a G-protein coupled receptor involved in various physiological processes and is considered a therapeutic target for inflammatory diseases and cancer. Derivatives of 4-(4-Methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. One potent A3 antagonist, N-[3-(4-methoxy-phenyl)- researchgate.netnih.govthiadiazol-5-yl]-acetamide (39) , exhibited a Ki value of 0.79 nM. Another compound, K18 , which contains a 1,3-thiazole ring, was identified as a specific A3R competitive antagonist.

| Compound/Analogue Class | Target | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| Thiazolo[4,5-d]pyridazine derivative (Compound 2) | DHFR | 0.06 μM | nuph.edu.ua |

| Thiazole-thiophene hybrid (Derivative 9) | MCF-7 (implicating Rab7b) | 14.6 ± 0.8 µM | researchgate.netnih.gov |

| Thiazole derivative (Compound 4b) | EGFR | 31 ± 0.12 nM | |

| Thiazole-based hydroxamate (Compound 15a) | HDAC1 | Potent Inhibitor | |

| Morpholine derived thiazole (Compound 24) | Carbonic Anhydrase II | Ki = 9.64 ± 0.007 μM | |

| N-[3-(4-methoxy-phenyl)- researchgate.netnih.govthiadiazol-5-yl]-acetamide (39) | Adenosine A3 Receptor | Ki = 0.79 nM |

Anti-inflammatory Research Focusing on In Vitro Mechanistic Studies

The anti-inflammatory potential of this compound analogues is a significant area of investigation, with research focusing on their ability to interact with key enzymes and pathways in the inflammatory cascade.

Cyclooxygenase (COX) is an enzyme responsible for the conversion of arachidonic acid into prostaglandins. It exists in two main isoforms: COX-1, which is constitutively expressed, and COX-2, which is inducible and highly expressed during inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

A variety of thiazole derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes in vitro. Studies on novel thiazole carboxamide derivatives showed that these compounds exhibited considerable inhibitory activity against both COX enzymes. For example, compound 2a was identified as the most selective for COX-2 over COX-1, with a selectivity ratio of 2.76618. Another study on methoxyphenyl thiazole carboxamide derivatives found that compound 2f , which has a bulky trimethoxy group on the phenyl ring, was the most selective inhibitor of the COX-2 enzyme. Similarly, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have proven to be potent anti-COX agents. The structure-activity relationship of these compounds often reveals that specific substitutions on the thiazole or associated aromatic rings can significantly influence both potency and selectivity for the COX-2 isoform.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| Compound 2a | 2.65 | 0.958 | 2.77 | |

| Compound 2b | 0.239 | 0.191 | 1.25 | |

| Compound 2j | - | 0.957 | 1.51 | |

| Compound 2f | 14.7% inhibition at 5µM | 53.9% inhibition at 5µM | 3.67 | |

| Compound 2h | 58.2% inhibition at 5µM | 81.5% inhibition at 5µM | - |

Beyond direct enzyme inhibition, the anti-inflammatory effects of thiazole-thiophene analogues can be attributed to their modulation of intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. Chronic inflammation often involves the activation of Toll-like receptors, which in turn activate transcription factors like nuclear factor kappa B (NF-κB). NF-κB is a key regulator of genes involved in the inflammatory response, including those for cytokines like TNF-alpha and enzymes like COX-2.

Some compounds with anti-inflammatory properties have been shown to inhibit pathways involving NF-κB and mitogen-activated protein kinases (MAPKs). The activation of these pathways by stimuli such as bacterial lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines and enhances the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2. The ability of certain compounds to interfere with these signaling cascades represents a crucial mechanism for their anti-inflammatory activity.

Evaluation of Antioxidant Activity in Chemical and Biological Systems

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Heterocyclic compounds containing thiazole, pyrazole, and thiophene moieties have garnered significant interest for their antioxidant properties.

The antioxidant potential of this compound analogues has been evaluated using various in vitro chemical and biological assays. A common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.

A study on 4-thiomethyl-functionalised 1,3-thiazoles demonstrated a high level of DPPH radical inhibition, with absorption levels in the range of 70-98%. For the most active derivatives, the IC50 values were determined, indicating their potency in scavenging free radicals. Similarly, pyrazolyl–thiazole derivatives of thiophene were evaluated for their antioxidant activities using both DPPH and hydroxyl radical scavenging assays, confirming their ability to neutralize free radicals.

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| 4-thiomethyl-functionalised 1,3-thiazoles | DPPH Radical Scavenging | 70-98% inhibition | |

| Compound 7e | DPPH Radical Scavenging | IC50 = 191 µM | |

| Compound 7m | DPPH Radical Scavenging | IC50 = 417 µM | |

| Compound 7p | DPPH Radical Scavenging | IC50 = 239 µM | |

| Compound 7t | DPPH Radical Scavenging | IC50 = 202 µM | |

| Pyrazolyl–thiazole derivatives of thiophene | DPPH & Hydroxyl Radical Scavenging | Demonstrated antioxidant activity |

Anticonvulsant Activity Research Using In Vitro Models

The search for novel anticonvulsant agents has led to the exploration of various heterocyclic scaffolds, including thiazole and its derivatives. While much of the screening for anticonvulsant activity is conducted using in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, these studies often suggest underlying mechanisms that can be investigated through in vitro models. researchgate.net

For thiazole and related heterocyclic analogues, several potential in vitro targets and mechanisms for anticonvulsant activity have been proposed. One such mechanism is the inhibition of carbonic anhydrase (CA) enzymes. Certain CA isoforms are highly expressed in the brain, and their inhibition can lead to anticonvulsant effects. In silico molecular docking studies have been used to predict the binding of novel thiazolidin-4-one substituted thiazoles to carbonic anhydrase, suggesting this as a potential target for their observed anticonvulsant properties. Subsequent in vitro assays confirmed that novel 1,3,4-thiadiazole derivatives exhibited inhibitory activity against human carbonic anhydrase isoforms II and IX.

Other potential mechanisms suggested by studies on analogous compounds include modulation of the GABA-ergic system and effects on the cyclooxygenase (COX) pathway. nih.gov The anticonvulsant activity of some thiophene and thiazole derivatives has been linked to the mechanism of selective COX-2 inhibitors. These proposed mechanisms provide a basis for targeted in vitro investigations, such as receptor binding assays for GABA receptors or enzyme inhibition assays for specific carbonic anhydrase isoforms, to elucidate the precise molecular interactions responsible for the anticonvulsant effects of this compound analogues.

Future Research Directions and Exploratory Non Clinical Applications

Rational Design and Synthesis of Novel 4-Methyl-2-thiophen-2-yl-1,3-thiazole Analogues with Enhanced Biological Specificity

The rational design and synthesis of new analogues of this compound are pivotal for enhancing biological specificity and potency. Thiazole (B1198619) and thiophene (B33073) derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.org Future research will likely focus on systematic modifications of the parent structure to optimize interactions with specific biological targets.

Key strategies for analogue design would involve:

Modification of the Thiophene Ring: Introducing various substituents on the thiophene ring can modulate the electronic properties and steric profile of the molecule. For instance, the addition of electron-withdrawing or electron-donating groups could influence the compound's binding affinity to target proteins.

Alterations to the Thiazole Core: The thiazole ring itself can be a target for modification. For example, the synthesis of thiazole-based pyrrolidinones and isoindolinediones has been explored for anticonvulsant activities. wikipedia.org

Substitution at the Methyl Group: The methyl group at the 4-position of the thiazole ring could be replaced with other alkyl or aryl groups to explore the impact on biological activity. Studies on similar compounds have shown that even minor changes, such as replacing a methyl group with a carbonyl group, can significantly alter inhibitory effects. acs.org

The following interactive table outlines potential modifications and their rationales for enhancing biological specificity.

| Structural Modification | Rationale | Potential Impact |

| Introduction of halogens (F, Cl, Br) to the thiophene ring | Enhance binding affinity through halogen bonding and improve membrane permeability. | Increased potency and selectivity for target enzymes or receptors. |

| Addition of alkoxy or aryloxy groups | Modulate hydrophobicity and introduce potential new hydrogen bond accepting sites. | Improved pharmacokinetic properties and target engagement. |

| Replacement of the C4-methyl group with larger alkyl or cycloalkyl groups | Probe the steric tolerance of the binding pocket of a biological target. | Enhanced binding affinity and specificity. |

| Functionalization of the C5-position of the thiazole ring | Introduce reactive handles for conjugation or further derivatization. | Development of bioconjugates or targeted drug delivery systems. |

Advanced Exploration of Structure-Function Relationships through Integrated Chemical Biology Approaches

A deeper understanding of the structure-function relationships (SFR) of this compound analogues is crucial for their development. Integrated chemical biology approaches, which combine synthetic chemistry with molecular biology and computational tools, can provide detailed insights into how these compounds interact with their biological targets.

Future research in this area could employ a variety of advanced techniques:

Computational Modeling and Docking: Molecular docking studies can predict the binding modes of novel analogues within the active sites of target proteins, such as kinases or enzymes involved in inflammatory pathways. tandfonline.comusask.ca This can guide the rational design of more potent and selective inhibitors.

Synthesis of Focused Compound Libraries: The creation of libraries of structurally related analogues allows for systematic screening and the elucidation of detailed structure-activity relationships (SAR). acs.org This can help identify the key chemical features responsible for a compound's biological activity.

Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinities and thermodynamics of compound-protein interactions.

This interactive table summarizes potential chemical biology approaches for exploring SFR.

| Approach | Description | Expected Outcome |

| Photoaffinity Labeling | Introduction of a photoreactive group to an analogue to allow for covalent cross-linking to its biological target upon UV irradiation. | Identification of direct binding partners and characterization of the binding site. |

| Activity-Based Protein Profiling (ABPP) | Use of reactive probes that covalently bind to the active site of an entire class of enzymes to profile the selectivity of new inhibitors. | Determination of the selectivity profile of analogues against a family of related enzymes. |

| High-Throughput Screening (HTS) | Rapid screening of a large library of analogues against a specific biological target or cellular pathway. | Identification of lead compounds with desired biological activity. |

Development as Chemical Probes for Elucidating Complex Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, enabling the study of its function in a cellular or in vivo context. Given the diverse biological activities of thiazole and thiophene derivatives, analogues of this compound could be developed into valuable chemical probes.

The design of a chemical probe based on this scaffold would involve:

Incorporation of a Reporter Tag: A fluorescent dye, biotin, or a clickable alkyne or azide (B81097) group could be appended to the molecule to allow for visualization or pull-down experiments.

Optimization for Potency and Selectivity: The probe must retain high affinity and selectivity for its intended target to ensure that the observed biological effects are due to the specific interaction.

Demonstration of On-Target Activity in Cells: The probe should be shown to engage its target in a cellular context and elicit a measurable biological response.

Such probes could be instrumental in studying various biological processes, including signal transduction pathways, protein-protein interactions, and enzyme function.

Potential Applications in Materials Science (e.g., electronic or optical properties)

The combination of thiophene and thiazole rings in this compound suggests its potential as a building block for novel organic materials with interesting electronic and optical properties. Both thiophene and thiazole are π-conjugated systems that can facilitate charge transport, making them suitable components for organic electronics.

Future research in materials science could explore the following areas:

Organic Semiconductors: Thiophene-based polymers are well-known for their semiconducting properties and have been used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of the thiazole unit can modulate the electronic energy levels and improve charge transport characteristics.

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives have been investigated as electron-transporting materials in OLEDs due to their electron-deficient nature. The combination with the electron-rich thiophene could lead to materials with balanced charge transport and improved device performance.

Luminescent Sensors: Metal-organic frameworks (MOFs) and coordination polymers containing thiazole-based ligands have shown promise as luminescent sensors for detecting various analytes. acs.org The inherent fluorescence of the thiazolo[5,4-d]thiazole (B1587360) core makes it an excellent candidate for such applications. acs.org

The following interactive table details potential applications in materials science.

| Application Area | Relevant Properties | Potential Role of this compound |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good thermal stability. | As a monomer for the synthesis of conjugated polymers with tailored electronic properties. |

| Organic Photovoltaics (OPVs) | Broad absorption in the solar spectrum, efficient charge separation and transport. | As a component of donor-acceptor copolymers for the active layer of solar cells. |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, good electron and hole transport. | As a building block for emissive materials or host materials in the emissive layer. |

| Luminescent Chemical Sensors | Sensitivity of luminescence to the presence of specific analytes. | As a ligand for the construction of luminescent MOFs or coordination polymers. acs.org |

Role in Catalysis and Novel Organic Transformations

The thiazole ring within this compound can be a precursor to N-heterocyclic carbenes (NHCs), which are a class of powerful organocatalysts. Alkylation of the nitrogen atom in the thiazole ring leads to the formation of a thiazolium salt. Subsequent deprotonation of the C2-position generates the corresponding NHC.

Future research could investigate the catalytic activity of NHCs derived from this compound in a variety of organic transformations:

Benzoin (B196080) Condensation: Thiazolium salts are classic catalysts for the benzoin condensation, a carbon-carbon bond-forming reaction between two aldehydes.

Stetter Reaction: This reaction involves the conjugate addition of an aldehyde to an activated alkene, catalyzed by an NHC.

Acyl Anion Chemistry: NHCs can generate acyl anion equivalents from aldehydes or acylsilanes, which can then participate in a range of nucleophilic addition reactions.

The presence of the thiophene moiety could influence the steric and electronic properties of the resulting NHC, potentially leading to novel reactivity or selectivity in these catalytic transformations.

This interactive table summarizes potential catalytic applications.

| Catalytic Reaction | Role of Thiazolium Salt/NHC | Potential Advantage of the Thiophene Moiety |

| Benzoin Condensation | Precatalyst for the formation of the active NHC catalyst. | May influence the stereoselectivity of the reaction. |

| Stetter Reaction | The NHC catalyzes the 1,4-addition of an aldehyde to a Michael acceptor. | Could enhance the stability or reactivity of the catalyst. |

| Transesterification | NHCs can catalyze the exchange of the alkoxy group of an ester. | The electronic properties of the thiophene could modulate the nucleophilicity of the NHC. |

| Polymerization | NHCs can act as initiators for ring-opening polymerization of cyclic esters. | May provide better control over the polymerization process and the properties of the resulting polymer. |

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 4-Methyl-2-thiophen-2-yl-1,3-thiazole?

Methodological Answer:

The synthesis of thiazole derivatives often involves cyclocondensation reactions. For this compound, a Hantzsch thiazole synthesis approach is typical. Key steps include:

- Precursor Selection : Use α-haloketones (e.g., chloroacetone) and thiourea derivatives with thiophene substituents.

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates, while ethanol/water mixtures improve purity during recrystallization .

- Catalysis : Acid catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) can accelerate cyclization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol yields >90% purity. Validate purity via melting point analysis and HPLC .

Advanced: How can solvent effects and catalyst choice influence regioselectivity in thiazole-thiophene hybrid syntheses?

Methodological Answer:

Regioselectivity in thiophene-substituted thiazoles is sensitive to solvent polarity and catalyst type:

- Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize charged intermediates, favoring thiazole ring formation at the thiophene C2 position. Low-polarity solvents (e.g., toluene) may lead to competing pathways .

- Catalyst Screening : Lewis acids (e.g., FeCl₃) direct electrophilic substitution to the thiophene β-position, while Brønsted acids (e.g., H₂SO₄) favor α-substitution. Use DFT calculations (Gaussian, B3LYP/6-31G*) to predict transition-state energies and validate with <sup>13</sup>C NMR .

- Contradiction Resolution : If unexpected isomers form, employ NOESY or HSQC NMR to confirm regiochemistry. Adjust reaction time/temperature to suppress side products .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

A multi-spectral approach is critical:

- IR Spectroscopy : Identify thiazole C=N stretches (~1600 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹). Compare with computed spectra (e.g., B3LYP/cc-pVDZ) .

- NMR Analysis : <sup>1</sup>H NMR (DMSO-d₆) shows thiazole methyl protons at δ 2.5–2.7 ppm and thiophene protons as a multiplet (δ 7.1–7.3 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, ~165 ppm) and thiazole C2 (δ 150–155 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of methyl group).

Advanced: How can crystallographic data resolve contradictions in molecular geometry predictions for thiazole derivatives?

Methodological Answer:

X-ray crystallography paired with SHELXL refinement resolves discrepancies between computational and experimental geometries:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Refine with SHELXL (full-matrix least-squares on F²) .

- Discrepancy Analysis : Compare DFT-optimized bond lengths (e.g., C-S in thiazole: computed 1.68 Å vs. crystallographic 1.71 Å). Adjust computational basis sets (e.g., 6-311++G**) for better agreement .

- Visualization : Use ORTEP-3 (WinGX suite) to map anisotropic displacement ellipsoids and identify torsional strain .

Basic: What computational tools are suitable for preliminary docking studies of this compound’s bioactivity?

Methodological Answer:

- Software Selection : AutoDock Vina or Schrödinger Glide for ligand-receptor docking. Prepare the compound’s 3D structure using Open Babel (MMFF94 force field) .

- Target Selection : Prioritize enzymes with thiazole-binding pockets (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

- Validation : Compare docking scores (ΔG) with known inhibitors. Use PyMOL to visualize binding poses and hydrogen-bonding interactions .

Advanced: How can MD simulations address contradictions in predicted vs. observed binding affinities?

Methodological Answer:

Molecular dynamics (MD) simulations (GROMACS, AMBER) refine docking predictions:

- Protocol : Run 100 ns simulations (NPT ensemble, 310 K) with explicit solvent (TIP3P water). Analyze RMSD and RMSF to assess stability .

- Free Energy Calculations : Use MM-PBSA/GBSA to compute binding free energy. If simulations show ligand dissociation, re-evaluate protonation states (Epik, pKa prediction) .

- Experimental Cross-Validation : Correlate MD results with SPR (surface plasmon resonance) binding assays (KD values).

Basic: How to troubleshoot polymorphism issues during crystallization?

Methodological Answer:

- Screening : Use solvent-drop method (e.g., methanol/water vs. acetonitrile) to identify polymorphs. Monitor via PXRD .

- Additives : Introduce co-crystallization agents (e.g., L-proline) to stabilize desired forms.

- Thermal Analysis : DSC/TGA detects phase transitions. Optimize cooling rates (0.5°C/min) to favor single crystals .

Advanced: What strategies optimize multi-step syntheses of thiazole-triazole hybrids?

Methodological Answer:

- Modular Synthesis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to couple pre-formed thiazole and triazole units. Monitor regiochemistry via <sup>1</sup>H-<sup>15</sup>N HMBC NMR .

- Microwave Assistance : Reduce reaction times (10–15 min vs. 24 h) for heterocycle formation (e.g., thiazole ring closure at 100°C, 300 W) .

- Scalability : Replace column chromatography with continuous-flow reactors (e.g., packed-bed silica) for gram-scale production .

Basic: How to validate synthetic purity without advanced instrumentation?

Methodological Answer:

- Melting Point : Sharp MP (e.g., 139–140°C) indicates purity. Compare with literature values .

- TLC Staining : Use iodine vapor or UV254 for visualization. Rf values should match authentic samples.

- Elemental Analysis : C/H/N/S percentages must align with theoretical values (±0.4%) .

Advanced: How to resolve conflicting bioactivity data across cell lines?

Methodological Answer:

- Dose-Response Curves : Use GraphPad Prism to calculate IC50 values. Assess statistical significance (ANOVA, p < 0.05) .

- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to identify CYP450-mediated degradation.

- Transcriptomics : RNA-seq of treated vs. untreated cells identifies off-target pathways (e.g., MAPK vs. NF-κB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.